Defensin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VNHSACAAHCILRGKTGGRCNSNAVCVCR |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
Defensins have garnered attention for their ability to combat viral infections. They exhibit direct antiviral properties against a range of viruses, including HIV, influenza, and respiratory syncytial virus (RSV).
- Mechanisms of Action : Defensins can inhibit viral replication at multiple stages. For instance, they can block viral entry by preventing the fusion of viral envelopes with host cell membranes. Specific defensins like human neutrophil peptide 1 (HNP1) have been shown to interfere with HIV-1 entry by downregulating CD4 and coreceptor CXCR4 expression on host cells .
- Research Findings : Studies indicate that defensins can enhance or inhibit viral infections depending on the context. While they are known to suppress infections from enveloped viruses like HSV-2 and influenza, some studies suggest that defensins may inadvertently promote infections in certain scenarios, such as with specific adenoviruses .
Diagnostic Applications
Defensins have emerged as valuable biomarkers in clinical diagnostics, particularly in identifying infections.
- Alpha Defensin-1 (AD-1) : This peptide has shown exceptional sensitivity and specificity in diagnosing periprosthetic joint infections (PJI). In a multicenter study, AD-1 outperformed traditional microbial cultures with a sensitivity of 97% and specificity of 100%, making it a promising tool for rapid diagnosis in surgical settings .
Therapeutic Potential
The therapeutic applications of defensins extend beyond antimicrobial activity to include roles in inflammation and cancer treatment.
- Inflammatory Diseases : Defensins contribute to the regulation of inflammation and immune responses. They are involved in promoting chemotaxis of immune cells and enhancing adaptive immunity, which can be beneficial in treating inflammatory bowel disease and chronic lung diseases .
- Cancer : Recent studies have explored the dual roles of defensins in cancer—both promoting and inhibiting tumor growth depending on the context. Their ability to modulate immune responses presents opportunities for developing novel cancer therapies that leverage their immunomodulatory properties .
Table 1: Summary of this compound Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Antiviral | HIV, Influenza, RSV | Inhibition of viral entry; complex interactions |
| Diagnostics | Periprosthetic Joint Infection | AD-1 shows high sensitivity/specificity |
| Therapeutics | Inflammatory Diseases | Modulation of immune response |
| Cancer | Tumor growth regulation | Dual roles as tumor promoter/suppressor |
Comparison with Similar Compounds
Structural and Functional Differences
| Feature | α-Defensins | β-Defensins |
|---|---|---|
| Disulfide Bonds | Cys¹–Cys⁶, Cys²–Cys⁴, Cys³–Cys⁵ | Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶ |
| Secondary Structure | Three β-strands + one α-helix | Three β-strands, no α-helix |
| Primary Sources | Neutrophils, Paneth cells | Epithelial cells, mucosal surfaces |
| Key Functions | Direct microbicidal activity, immune cell recruitment | Antimicrobial, chemotactic for T cells |
| Example Peptides | HNP-1 (human), RMAD-1 (rhesus macaque) | hBD-2 (human), Lhβ-defensin (mullet) |
Key Findings :
- α-Defensins (e.g., RMAD-1) show potent bactericidal activity against Staphylococcus aureus and Listeria monocytogenes at 2–5 µM but only bacteriostatic effects on Escherichia coli .
- β-Defensins like hBD-2 exhibit stronger chemotactic activity, recruiting immune cells at concentrations as low as 100 nM .
Cross-Species Comparison of Defensins
Human vs. Nonhuman Primate α-Defensins
| Feature | Human HNP-1 | Rhesus Macaque RMAD-1 |
|---|---|---|
| Sequence Identity | 100% | 94% (prepropeptide) |
| Posttranslational Processing | Single cleavage site | Alternate arginine trimming at N-terminus |
| Antimicrobial Spectrum | Gram-positive bacteria, fungi | Gram-positive bacteria, Cryptococcus neoformans |
Implications : RMAD-1 and HNP-1 share nearly identical tertiary structures, suggesting conserved host-defense roles in primates .
Human vs. Teleost β-Defensins
| Feature | Human hBD-2 | Soiny Mullet Lhβ-defensin |
|---|---|---|
| Disulfide Bond Pattern | Cys¹–Cys⁵, Cys²–Cys⁴, Cys³–Cys⁶ | Identical to hBD-2 |
| Structural Stability | Ramachandran plot: 97% favored regions | 94% favored regions |
| Expression Sites | Respiratory epithelium | Gill and intestinal mucosa |
Key Insight : Despite evolutionary divergence, both peptides retain conserved β-defensin motifs, underscoring their functional importance .
Defensins vs. Other Antimicrobial Peptides
While defensins are a major AMP family, they differ from other classes like cathelicidins and histatins :
| Feature | Defensins | Cathelicidins |
|---|---|---|
| Structural Motif | β-sheet, disulfide bonds | Linear, helical upon lipid interaction |
| Mechanism | Membrane disruption, pore formation | Membrane permeabilization, immunomodulation |
| Gene Organization | Clustered in syntenic regions (e.g., human chromosome 8p23) | Single-copy gene (e.g., LL-37 in humans) |
Functional Overlap : Both defensins and cathelicidins synergize to enhance bacterial killing in neutrophil extracellular traps (NETs) .
Preparation Methods
Recombinant Expression of Defensin
Recombinant DNA technology is the predominant method for producing defensins, allowing for high yield and functional peptides.
1.1 Cloning and Expression Vectors
- This compound genes, including alpha- and beta-defensins, are cloned into bacterial expression vectors such as pET-28a or pET32a, often using restriction enzyme sites (e.g., EcoRI and SalI or EcoRI and NotI) for directional insertion.
- The constructs may include fusion tags (e.g., 6xHis, GST) to facilitate purification. For example, the GST tag is used in Scots pine this compound 1 expression but requires removal to restore biological activity.
- Escherichia coli strains such as BL21 (DE3), BL21 RIS, or Rosetta (DE3) are commonly used hosts due to their rapid growth and well-characterized genetics.
- Induction is typically done using isopropyl β-D-1-thiogalactopyranoside (IPTG) at concentrations around 0.5–1 mM, with induction times ranging from 3 to 6 hours depending on the protein and host strain.
- Cells are grown in nutrient-rich media, and expression is induced during exponential growth phase.
- Optimal temperature for expression varies; for instance, 28°C was used to maximize yield of DEFB118 this compound with 4 hours induction.
- After harvesting, bacterial cells are lysed in denaturing agents such as 6 M guanidine hydrochloride under non-reducing conditions to solubilize defensins.
- Affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) columns exploits the His-tag for purification.
- Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), often using C18 columns to separate the mature peptide from fusion tags and contaminants.
1.5 Post-Purification Processing
- Fusion tags like GST are removed enzymatically (e.g., Factor Xa cleavage) to yield active this compound peptides.
- For alpha-defensins, a methionine residue is introduced at the N-terminus to provide a cyanogen bromide (CNBr) cleavage site, allowing removal of fusion partners and yielding native peptides.
- Oxidation to form disulfide bonds is performed by stirring purified peptides at neutral to slightly basic pH (7.8–8.0) in the presence of mild oxidizing conditions, crucial for correct folding and activity.
Chemical Synthesis of this compound
Chemical synthesis is an alternative method, especially for θ-defensins and peptides difficult to express recombinantly.
2.1 Solid-Phase Peptide Synthesis (SPPS)
- Automated SPPS using HATU activation is employed to assemble peptides on resin supports.
- After synthesis, peptides are cleaved from resin with reagent K and purified by preparative RP-HPLC.
- Crude peptides are reduced with dithiothreitol (DTT) in denaturing buffer to break incorrect disulfide bonds.
- Oxidative folding is performed by adjusting pH and stirring in open containers to allow formation of native disulfide bridges.
- Mass spectrometry (MALDI-TOF) confirms molecular weight and purity.
- Analytical RP-HPLC and acid-urea polyacrylamide gel electrophoresis assess homogeneity.
Comparative Table of this compound Preparation Methods
| Aspect | Recombinant Expression | Chemical Synthesis |
|---|---|---|
| Starting Material | Cloned this compound gene | Amino acid building blocks |
| Host System | E. coli strains (BL21, Rosetta) | Automated peptide synthesizer |
| Fusion Tags | 6xHis, GST (removed post-purification) | Not applicable |
| Induction | IPTG (0.5–1 mM), 3–6 h | Not applicable |
| Purification | Affinity chromatography (Ni-NTA), RP-HPLC | RP-HPLC |
| Post-purification Processing | CNBr cleavage, enzymatic tag removal, oxidative folding | Reduction and oxidative folding |
| Yield | High, scalable | Moderate, limited by peptide length |
| Activity | Biochemically equivalent to natural defensins | Depends on folding efficiency |
| Typical Molecular Weight | ~5.6 kDa (e.g., Scots pine this compound mature form) | Variable, depends on peptide |
Research Findings and Optimization Notes
- Expression Efficiency: Induction time and temperature critically affect yield. For example, DEFB118 expression peaked at 4 hours induction at 28°C.
- Fusion Tag Impact: GST fusion can inhibit biological activity; removal is necessary to restore antifungal function.
- Folding and Disulfide Bonds: Correct disulfide bond formation is essential for this compound stability and function. Oxidative folding protocols under controlled pH and temperature are vital.
- Purity and Verification: MALDI-TOF mass spectrometry and analytical RP-HPLC are standard for confirming peptide identity and purity.
- Functional Equivalence: Recombinant defensins prepared via these methods show biochemical and functional equivalence to natural peptides, including antimicrobial activity.
Q & A
Q. How can low this compound concentrations in clinical samples be reliably detected?
- Methodological Answer : Immunoprecipitation (IP) enriches defensins prior to LC-MS/MS. Signal amplification methods (e.g., ELISA with enzymatic reporters) enhance sensitivity. Spike-in synthetic peptides calibrate recovery rates .
Tables for Methodological Reference
Q. Table 1: Structural Analysis Techniques in this compound Research
Q. Table 2: Data Analysis Frameworks
| Approach | Use Case | Tools/Software | Considerations |
|---|---|---|---|
| Molecular Dynamics | Membrane interaction dynamics | GROMACS, AMBER | Force field accuracy |
| Meta-analysis | Resolving expression contradictions | RevMan, STATA | Heterogeneity assessment |
Key Considerations for Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
